molecular formula C22H22FN3OS B2592328 N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358309-35-9

N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2592328
CAS No.: 1358309-35-9
M. Wt: 395.5
InChI Key: LYBRFNRNTVGMRZ-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline core, substituted with ethylphenyl, fluorine, and thiomorpholine-carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethylphenyl, fluorine, and thiomorpholine-carbonyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHYLPHENYL)-2-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
  • N-(4-ETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
  • N-(4-ETHYLPHENYL)-6-METHYL-2-(THIOMORPHOLINE-4-YLCARBONYL)QUINOLIN-4-AMINE

Uniqueness

N-(4-ETHYLPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c1-2-15-3-6-17(7-4-15)25-21-18-13-16(23)5-8-20(18)24-14-19(21)22(27)26-9-11-28-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBRFNRNTVGMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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